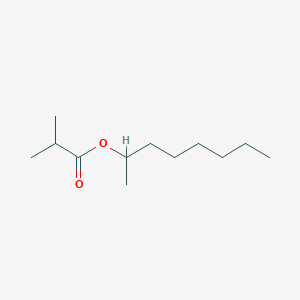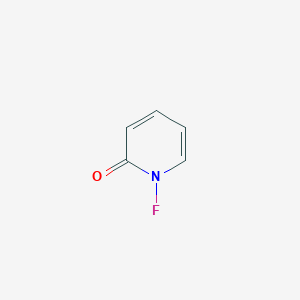![molecular formula C13H18O2 B14427237 3,5,5-Trimethyl-4-[(3-methyloxiran-2-yl)methylidene]cyclohex-2-en-1-one CAS No. 80945-22-8](/img/structure/B14427237.png)
3,5,5-Trimethyl-4-[(3-methyloxiran-2-yl)methylidene]cyclohex-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5,5-Trimethyl-4-[(3-methyloxiran-2-yl)methylidene]cyclohex-2-en-1-one: is an organic compound with a complex structure that includes a cyclohexenone ring substituted with a methyloxirane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5-Trimethyl-4-[(3-methyloxiran-2-yl)methylidene]cyclohex-2-en-1-one typically involves multiple steps:
Formation of the Cyclohexenone Ring: The cyclohexenone ring can be synthesized through the aldol condensation of acetone with a suitable aldehyde, followed by cyclization.
Introduction of the Methyloxirane Group: The methyloxirane group can be introduced via an epoxidation reaction using a peracid such as m-chloroperbenzoic acid (mCPBA) on an appropriate alkene precursor.
Final Assembly: The final step involves the coupling of the methyloxirane group with the cyclohexenone ring under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyloxirane group, leading to the formation of diols or other oxidized products.
Reduction: Reduction reactions can target the carbonyl group in the cyclohexenone ring, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyloxirane group, where nucleophiles can open the epoxide ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions to open the epoxide ring.
Major Products
Oxidation: Diols or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted products depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, 3,5,5-Trimethyl-4-[(3-methyloxiran-2-yl)methylidene]cyclohex-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to fully understand its biological effects.
Industry
In the materials science field, this compound can be used in the synthesis of polymers or as a precursor for the development of new materials with specific properties. Its reactivity and structural features make it suitable for various industrial applications.
作用機序
The mechanism of action of 3,5,5-Trimethyl-4-[(3-methyloxiran-2-yl)methylidene]cyclohex-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
2-Cyclohexen-1-one, 3,5,5-trimethyl-4-(3-oxobutyl): This compound shares a similar cyclohexenone core but differs in the substituent groups.
2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl): Another structurally related compound with a hydroxy group and a different substituent pattern.
Uniqueness
The presence of the methyloxirane group in 3,5,5-Trimethyl-4-[(3-methyloxiran-2-yl)methylidene]cyclohex-2-en-1-one distinguishes it from other similar compounds
特性
CAS番号 |
80945-22-8 |
|---|---|
分子式 |
C13H18O2 |
分子量 |
206.28 g/mol |
IUPAC名 |
3,5,5-trimethyl-4-[(3-methyloxiran-2-yl)methylidene]cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H18O2/c1-8-5-10(14)7-13(3,4)11(8)6-12-9(2)15-12/h5-6,9,12H,7H2,1-4H3 |
InChIキー |
PRIYMDVITBTJRJ-UHFFFAOYSA-N |
正規SMILES |
CC1C(O1)C=C2C(=CC(=O)CC2(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Tributyl[(propan-2-yl)sulfanyl]stannane](/img/structure/B14427178.png)

![3-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14427217.png)
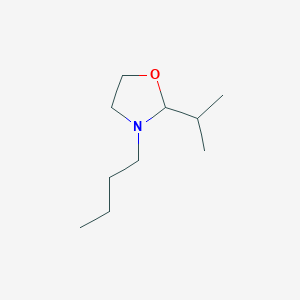
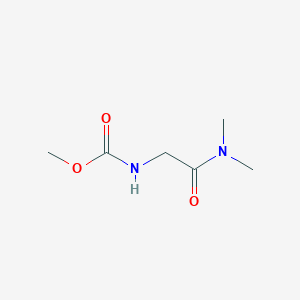
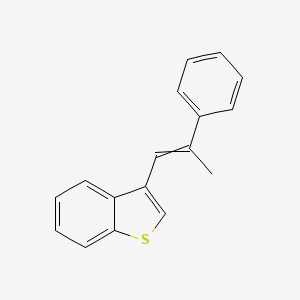
![Ethyl 6-(benzenesulfonyl)-8-methyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate](/img/structure/B14427245.png)
